4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile
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Overview
Description
4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a thioxo group and substituted with phenyl and p-tolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile typically involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate. This reaction yields 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes), which can be further alkylated using various halo compounds to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to interact with ecto-5’-nucleotidase, an enzyme involved in the hydrolysis of adenosine monophosphate to adenosine, which plays a role in cancer growth through immune system suppression .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(p-tolyl)thiazole: Another heterocyclic compound with similar structural features but different biological activities.
2-thio-containing pyrimidines: Compounds with a thioxo group and pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
4-Phenyl-2-thioxo-6-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both phenyl and p-tolyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N2S/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(22)21-18/h2-11H,1H3,(H,21,22) |
InChI Key |
KQMSDUBWVYUTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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